

An In-depth Technical Guide to Viniferol D: Physicochemical Properties and Biological Activities

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Compound of Interest		
Compound Name:	Viniferol D	
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Abstract

Viniferol D is a naturally occurring stilbenetrimer isolated from grapevine (Vitis vinifera). As a resveratrol oligomer, it has garnered interest for its potential biological activities, including its role as a potent antioxidant and its putative antiviral properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)-**Viniferol D**, detailed experimental protocols for its isolation and characterization, and an exploration of its potential therapeutic mechanisms. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

(+)-**Viniferol D** is a complex polyphenolic compound with a distinct three-dimensional structure. The following tables summarize its key physical and chemical properties based on available scientific literature.

Table 1: General and Physical Properties of (+)-Viniferol D



Property	Value	Source/Citation
Appearance	Powder	[Commercial Supplier Data]
Molecular Formula	C42H32O9	[1]
Molecular Weight	680.7 g/mol	[1]
Melting Point	Data not available. Resveratrol, a related stilbenoid, has a melting point of 253-255 °C, and its trimers are expected to have high melting points.[2][3]	N/A
Optical Rotation ([α]D)	+101.4° (c 0.27, MeOH)	
Solubility	Soluble in methanol. Stilbenoids are generally soluble in organic solvents like ethanol, DMSO, and acetone, but sparingly soluble in water. [4]	N/A

Table 2: Chemical Identifiers for Viniferol D



Identifier	Value	Source/Citation
CAS Number	625096-18-6	[1]
IUPAC Name	(3S,4S,4aR,5R,9bR,10S)-4- (3,5-Dihydroxyphenyl)-3,5,10- tris(4- hydroxyphenyl)-3,4,4a,5,9b,10 -hexahydro-11-oxabenzo[5] [6]cyclohepta[1,2,3,4-jkl]-as- indacene-2,6,8-triol	[1]
SMILES	Oc1ccc([C@H]2c3c(O)cc4c5c 3INVALID-LINKINVALID- LINKc2c(O)cc(O)cc2[C@H]5- -INVALID-LINKO4)cc1	[7]
InChI Key	QDEHKEFWCRAFDN- MOTQTELBSA-N	[7]

Spectral Data

The structural elucidation of **Viniferol D** has been primarily accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) has been used to determine the molecular formula of (+)-**Viniferol D** as C₄₂H₃₂O₉. The fragmentation pattern of stilbenoids in mass spectrometry typically involves retro-Diels-Alder reactions and cleavage of the ether linkages, providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra of (+)-**Viniferol D** are complex due to the large number of protons and carbons in the molecule. The data presented below are based on spectra recorded in methanol-d₄. The residual solvent peaks for methanol-d₄ are typically observed at δ H 3.31 and 4.87 ppm and δ C 49.0 ppm.[6]



¹H NMR (Methanol-d₄): The ¹H NMR spectrum of (+)-**Viniferol D** shows characteristic signals for three sets of AA'XX' type (1,4-disubstituted) aromatic hydrogens. Key signals have been reported at δ 7.10 (2H, d, J = 8.8 Hz) and 6.69 (2H, d, J = 8.8 Hz); 6.94 (2H, d, J = 8.8 Hz).

¹³C NMR (Methanol-d₄): While a complete, assigned ¹³C NMR spectrum for **Viniferol D** is not readily available in tabular format, the spectra of related stilbenoids show characteristic resonances for aromatic carbons between 100 and 160 ppm, and aliphatic carbons of the dihydrobenzofuran and other ring systems between 30 and 90 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of stilbenoids like **Viniferol D** is characterized by several key absorption bands. A broad band in the region of 3550-3200 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl groups.[8] Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹.[8] Absorptions in the 1600-1400 cm⁻¹ region are due to aromatic C=C stretching.[8]

UV-Visible (UV-Vis) Spectroscopy

Stilbenoids exhibit strong UV absorbance due to their extensive conjugation. The UV-Vis spectrum of stilbenes typically shows two main absorption bands. For trans-stilbenes, these are found around 300-330 nm and 280-310 nm.[9] The exact λ max values for **Viniferol D** are not specified in the available literature.

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation and purification of (+)-**Viniferol D** from its natural source.

Isolation of (+)-Viniferol D from Vitis vinifera

A general workflow for the isolation of stilbenoids from grapevine stems is depicted below.



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Figure 1: General workflow for the isolation of (+)-Viniferol D.

Methodology:

- Extraction: Dried and powdered stems of Vitis vinifera are extracted with acetone at room temperature. The resulting extract is then concentrated under reduced pressure.
- Fractionation: The concentrated extract is suspended in water and partitioned with an
 organic solvent such as ethyl acetate (EtOAc). The organic layer, containing the less polar
 compounds including stilbenoids, is collected and concentrated.
- Column Chromatography: The crude EtOAc fraction is subjected to multiple rounds of column chromatography.
 - Silica Gel Chromatography: The fraction is first separated on a silica gel column, eluting
 with a solvent gradient of increasing polarity (e.g., a hexane-acetone or chloroformmethanol gradient).[10]
 - Sephadex LH-20 Chromatography: Fractions enriched with stilbenoids are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their size and polarity.
- Preparative Thin-Layer Chromatography (Prep TLC): Final purification of (+)-Viniferol D is often achieved using preparative TLC on silica gel plates.[11] The bands corresponding to Viniferol D are visualized under UV light, scraped from the plate, and the compound is eluted from the silica with a polar solvent like ethyl acetate or methanol.[11][12]

Biological Activity and Signaling Pathways

While the biological activities of many stilbenoids are well-documented, research specifically on **Viniferol D** is still emerging.

Antioxidant Activity

As a polyphenol, **Viniferol D** is a potent antioxidant. Its mechanism of action involves scavenging free radicals, thereby reducing oxidative stress.[7]

Potential Anti-Hepatitis C Virus (HCV) Activity



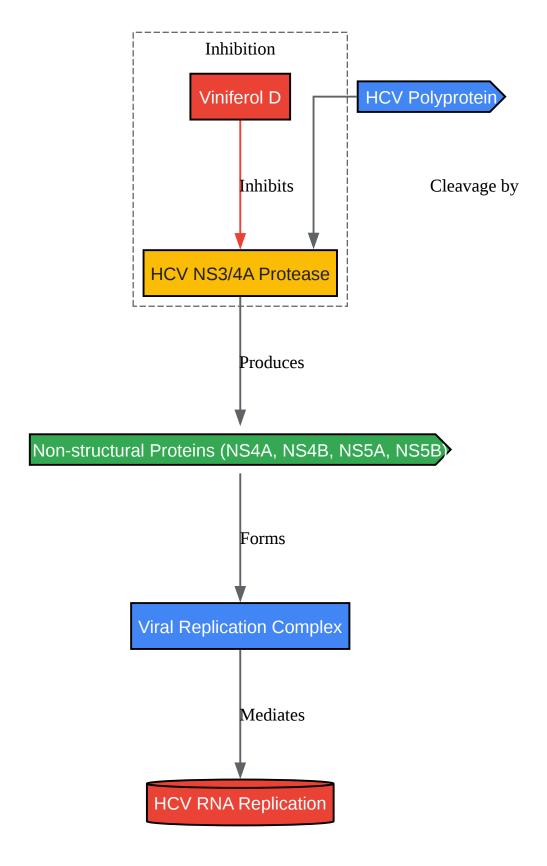
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Some evidence suggests that stilbenoids may possess inhibitory activity against the hepatitis C virus.[1] The HCV NS3/4A protease and the NS4B protein are potential targets for antiviral intervention.[13][14] Stilbenoids may interfere with the function of these viral proteins, thus inhibiting viral replication.[15][16] However, it is important to note that some studies have shown that resveratrol, the monomeric precursor to viniferins, may enhance HCV replication under certain conditions.[17] The precise mechanism of action of **Viniferol D** against HCV and the specific signaling pathways involved require further investigation.

The diagram below illustrates a hypothetical signaling pathway for the inhibition of HCV replication by a stilbenoid targeting the NS3/4A protease.





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Figure 2: Hypothetical inhibition of HCV replication by Viniferol D.



Conclusion

Viniferol D is a structurally complex stilbenetrimer with demonstrated antioxidant properties and potential as an antiviral agent. This guide provides a consolidation of its known physicochemical characteristics and outlines the methodologies for its study. Further research is warranted to fully elucidate its spectral properties, explore its solubility in a wider range of solvents, and to definitively map its biological mechanisms of action, particularly in the context of viral infections. The information presented herein is intended to facilitate and inspire future investigations into this promising natural product.

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